

# The Dawn of Psychopharmacology: A Technical History of Phenothiazine Antipsychotics

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

The introduction of phenothiazine antipsychotics in the mid-20th century represents a watershed moment in the history of psychiatry and neuroscience. Before their discovery, treatment options for severe mental illnesses like schizophrenia were limited and often inhumane. The serendipitous discovery of the antipsychotic properties of chlorpromazine, a phenothiazine derivative, marked the beginning of the modern era of psychopharmacology, fundamentally altering the course of psychiatric care and research. This in-depth technical guide provides a comprehensive overview of the history and discovery of phenothiazine antipsychotics, with a focus on the key experiments, methodologies, and quantitative data that underpinned this revolution.

# From Dyes to Drugs: The Chemical Origins of Phenothiazines

The story of phenothiazines begins not in a pharmaceutical laboratory, but in the burgeoning dye industry of the 19th century. The parent compound, phenothiazine, was first synthesized in 1883.[1] Early investigations into its derivatives, such as methylene blue, revealed a range of biological activities, including antiseptic and anti-malarial properties.[1]



In the 1940s, researchers at the French pharmaceutical company Rhône-Poulenc, led by chemist Paul Charpentier, began systematically synthesizing phenothiazine derivatives in a search for new antihistamines.[2] This research led to the development of promethazine, which exhibited potent sedative effects in addition to its antihistaminic properties.[2]

#### **Synthesis of Chlorpromazine (RP 4560)**

The pivotal moment in the development of phenothiazine antipsychotics came in December 1950, when Paul Charpentier and his team synthesized a new compound, 2-chloro-10-(3-dimethylaminopropyl)phenothiazine, which was given the laboratory code RP 4560 and would later be known as chlorpromazine.[2][3]

Experimental Protocol: Synthesis of Chlorpromazine

The synthesis of chlorpromazine, as described in early patents and chemical literature, involves a two-step process:

- Synthesis of 2-chlorophenothiazine: This intermediate is prepared by heating 3-chloro-N-phenylbenzenamine with sulfur.[3]
- Alkylation of 2-chlorophenothiazine: The 2-chlorophenothiazine is then reacted with 3dimethylamino-1-chloropropane in the presence of a strong base, such as sodamide, to yield chlorpromazine.[3]

A detailed, step-by-step laboratory synthesis protocol based on historical patents is provided in the appendix.

# **The Serendipitous Discovery of Antipsychotic Activity**

The journey of chlorpromazine from a potential anesthetic potentiator to a revolutionary psychiatric medication is a classic example of serendipity in science.

### **Henri Laborit and the "Lytic Cocktail"**

The story begins with Henri Laborit, a French naval surgeon who was seeking to prevent surgical shock.[4] He experimented with a combination of drugs, which he termed a "lytic



cocktail," to induce a state of "artificial hibernation" in patients, characterized by calmness and indifference.[2][4] Initially using promethazine, Laborit observed its profound sedative effects and requested a compound with even stronger central nervous system activity from Rhône-Poulenc.[2] He was provided with chlorpromazine.

Experimental Protocol: Laborit's Lytic Cocktail

While the exact composition varied, a common formulation of Laborit's lytic cocktail consisted of:

- Pethidine (Meperidine): An opioid analgesic.
- Chlorpromazine: A phenothiazine.
- Promethazine: A phenothiazine with strong antihistaminic and sedative properties.[4]

A typical ratio for the mixture was 2:1:1 of pethidine, chlorpromazine, and promethazine, respectively.[4] The cocktail was administered intravenously to surgical patients to induce a state of calm and reduce autonomic stress responses.

### Simone Courvoisier's Pharmacological Screening

At Rhône-Poulenc, pharmacologist Simone Courvoisier was tasked with evaluating the properties of the newly synthesized chlorpromazine.[5] Her preclinical studies in animals provided the first indications of its unique behavioral effects.

Experimental Protocol: Conditioned Avoidance Response (CAR) Test

A key experiment used by Courvoisier was the conditioned avoidance response (CAR) test in rats, a method that became a standard for screening potential antipsychotic drugs.[3][6]

- Apparatus: A shuttle box with two compartments separated by a door or barrier. The floor of the box is typically a grid that can deliver a mild electric foot shock.
- Conditioning: A neutral stimulus, such as a light or a tone (the conditioned stimulus, CS), is
  presented for a short period, followed by the delivery of a mild foot shock (the unconditioned
  stimulus, US).



- Training: The rat learns to avoid the shock by moving from the "unsafe" to the "safe" compartment during the presentation of the CS.
- Drug Testing: After the avoidance response is established, the animal is treated with the test
  compound. A drug with potential antipsychotic activity, like chlorpromazine, was observed to
  suppress the conditioned avoidance response (the rat would not move to the safe
  compartment upon the CS) at doses that did not impair the escape response (the rat would
  still move to the other compartment after the shock was delivered). This selective inhibition of
  a learned, fear-motivated behavior without causing general motor impairment was a hallmark
  of neuroleptic activity.

Click to download full resolution via product page

### The First Psychiatric Trials: Delay and Deniker

Intrigued by Laborit's observations of chlorpromazine's "disinteresting" effect on surgical patients, psychiatrists Jean Delay and Pierre Deniker at the Sainte-Anne Hospital in Paris initiated the first clinical trials of the drug in psychiatric patients in 1952.[7][8]

Clinical Trial Protocol: Delay and Deniker (1952)

While the full, detailed protocol of their initial study on 38 patients is not available in modern standardized format, key aspects can be reconstructed from their publications in the Annales Médico-Psychologiques:[5][7]

- Patient Population: 38 hospitalized patients with various psychotic disorders, primarily characterized by agitation and excitement.[7]
- Intervention: Daily intramuscular injections of chlorpromazine.
- Dosage: Initial dosages were around 75-100 mg per day, higher than what Laborit had used for surgical potentiation.[2]
- Primary Outcome: Reduction in agitation and psychotic symptoms, assessed through clinical observation.



• Key Findings: Delay and Deniker reported a dramatic calming effect that went beyond simple sedation. Patients showed improvements in thinking and emotional behavior, with a reduction in delusions and hallucinations.[2] They coined the term "neuroleptic" (meaning "to seize the neuron") to describe this unique class of drugs.

## **Mechanism of Action: The Dopamine Hypothesis**

The discovery of chlorpromazine's clinical efficacy spurred research into its mechanism of action. It is now well-established that the primary mechanism of action of phenothiazine antipsychotics is the blockade of dopamine D2 receptors in the brain.[9] This discovery was a cornerstone in the development of the "dopamine hypothesis of schizophrenia," which posits that an overactivity of dopaminergic pathways contributes to the positive symptoms of the disorder.

Click to download full resolution via product page

Experimental Protocol: Dopamine D2 Receptor Binding Assay

The affinity of phenothiazines for dopamine receptors is determined using radioligand binding assays.

- Membrane Preparation: Brain tissue (e.g., striatum, which is rich in D2 receptors) is homogenized, and the cell membranes containing the receptors are isolated by centrifugation.
- Incubation: The membranes are incubated with a radiolabeled ligand that is known to bind to D2 receptors (e.g., <sup>3</sup>H-spiperone).
- Competition: The incubation is performed in the presence of varying concentrations of the unlabeled test drug (e.g., chlorpromazine). The test drug will compete with the radioligand for binding to the D2 receptors.
- Separation and Counting: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration. The amount of radioactivity on the filter is then measured using a scintillation counter.



• Data Analysis: The concentration of the test drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then used to calculate the equilibrium dissociation constant (Ki), which is a measure of the drug's binding affinity for the receptor.

## **Quantitative Data: A Comparative Overview**

The following tables summarize key quantitative data for chlorpromazine and other early phenothiazine antipsychotics.

Table 1: Physicochemical Properties of Selected Phenothiazine Derivatives

| Compound        | Molecular Formula | Molecular Weight (<br>g/mol ) | Melting Point (°C) |
|-----------------|-------------------|-------------------------------|--------------------|
| Phenothiazine   | C12H9NS           | 199.27                        | 185.5              |
| Promazine       | C17H20N2S         | 284.42                        | 181                |
| Chlorpromazine  | C17H19ClN2S       | 318.86                        | 179-180            |
| Triflupromazine | C18H19F3N2S       | 352.42                        | 173-174            |

Data compiled from various chemical databases.

Table 2: Dopamine Receptor Binding Affinities (Ki, nM) of Selected Phenothiazines

| Compound        | D <sub>1</sub> Receptor | D <sub>2</sub> Receptor |
|-----------------|-------------------------|-------------------------|
| Chlorpromazine  | 23                      | 1.1                     |
| Promazine       | 48                      | 10                      |
| Triflupromazine | 14                      | 0.4                     |

Ki values represent the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity. Data is compiled from various pharmacological databases and may vary depending on the experimental conditions.

Table 3: Summary of Adverse Effects of Chlorpromazine from Early Clinical Data



| Adverse Effect                | Frequency        | Notes                                                         |
|-------------------------------|------------------|---------------------------------------------------------------|
| Extrapyramidal Symptoms (EPS) | Common           | Includes Parkinsonism,<br>dystonia, and akathisia.            |
| Sedation                      | Very Common      | A prominent effect, especially early in treatment.            |
| Orthostatic Hypotension       | Common           | A drop in blood pressure upon standing, leading to dizziness. |
| Anticholinergic Effects       | Common           | Dry mouth, blurred vision, constipation, urinary retention.   |
| Weight Gain                   | Common           | A significant long-term side effect.                          |
| Photosensitivity              | Less Common      | Increased sensitivity of the skin to sunlight.                |
| Agranulocytosis               | Rare but Serious | A severe decrease in white blood cells.                       |

Frequency categories are based on qualitative descriptions from early clinical reports and later systematic reviews.[10]

#### Conclusion

The discovery of phenothiazine antipsychotics was a transformative event in medicine. It not only provided the first effective treatment for schizophrenia and other psychotic disorders but also laid the foundation for the field of neuropsychopharmacology. The story of chlorpromazine, from its synthesis as a potential antihistamine to its emergence as a groundbreaking psychiatric medication, highlights the crucial roles of systematic chemical research, astute clinical observation, and serendipity in drug discovery. The experimental methodologies developed to characterize these drugs, such as the conditioned avoidance response and receptor binding assays, became standard tools in the development of subsequent generations of psychotropic medications. While the use of first-generation antipsychotics like chlorpromazine has been tempered by the development of atypical antipsychotics with more favorable side-effect profiles, their historical and scientific importance remains undeniable. They continue to serve



as a crucial benchmark in antipsychotic drug development and remain on the World Health Organization's List of Essential Medicines.

## **Appendix: Detailed Synthesis of Chlorpromazine**

This protocol is a representative laboratory-scale synthesis based on the principles outlined in historical patents and chemical literature. It should only be performed by qualified chemists in a properly equipped laboratory with appropriate safety precautions.

#### Step 1: Synthesis of 2-chlorophenothiazine

- In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, combine 3-chloro-N-phenylbenzenamine (1 molar equivalent) and sulfur (2.2 molar equivalents).
- Heat the mixture gradually to 180-200°C. Hydrogen sulfide gas will be evolved, which should be trapped in a suitable scrubber (e.g., a solution of sodium hypochlorite).
- Maintain the temperature for 2-3 hours until the evolution of hydrogen sulfide ceases.
- Allow the reaction mixture to cool to approximately 100°C and then pour it into a suitable solvent, such as toluene.
- Filter the hot solution to remove any unreacted sulfur.
- Allow the filtrate to cool to room temperature and then cool further in an ice bath to crystallize the 2-chlorophenothiazine.
- Collect the crystals by filtration, wash with cold toluene, and dry under vacuum.

#### Step 2: Synthesis of Chlorpromazine

- In a dry three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel, place sodamide (1.1 molar equivalents) and dry xylene.
- Heat the suspension to reflux with vigorous stirring.



- Add a solution of 2-chlorophenothiazine (1 molar equivalent) in dry xylene dropwise to the refluxing suspension over a period of 1 hour.
- After the addition is complete, continue to reflux the mixture for an additional 2 hours.
- Cool the reaction mixture to room temperature and then add a solution of 3-dimethylamino-1chloropropane (1.2 molar equivalents) in dry xylene dropwise.
- Heat the mixture to reflux and maintain for 4-6 hours.
- Cool the reaction mixture to room temperature and then carefully add water to quench the reaction.
- Separate the organic layer and extract the aqueous layer with xylene.
- Combine the organic layers and wash with water.
- Extract the combined organic layers with dilute hydrochloric acid.
- Make the acidic aqueous extract basic with a sodium hydroxide solution.
- Extract the liberated chlorpromazine base with a suitable solvent like ether or dichloromethane.
- Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain crude chlorpromazine as an oil.
- The crude product can be further purified by vacuum distillation or by conversion to its hydrochloride salt and recrystallization.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. carewellpharma.in [carewellpharma.in]
- 2. A Single Blind Comparative Clinical Study of the Effects of Chlorpromazine and Risperidone on Positive and Negative Symptoms in Patients of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CHLORPROMAZINE HYDROCHLORIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 4. youtube.com [youtube.com]
- 5. [Therapeutic use in psychiatry of phenothiazine of central elective action (4560 RP)] -PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. Phenothiazine StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Dawn of Psychopharmacology: A Technical History of Phenothiazine Antipsychotics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15616066#history-and-discovery-of-phenothiazineantipsychotics]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com